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An in-depth technical guide on the discovery and history of Decoglurant (RO4995819) is

hampered by the limited availability of specific preclinical data in the public domain. Despite a

comprehensive search, the primary discovery and characterization paper detailing the

synthesis, binding affinities (IC50/Ki values), and detailed in vivo pharmacokinetic and efficacy

studies for Decoglurant (RO4995819) could not be located. The available information primarily

focuses on its clinical development and the ultimate discontinuation due to a lack of efficacy in

Phase II trials for major depressive disorder.

This guide, therefore, synthesizes the available information from preclinical and clinical studies

on Decoglurant and related mGlu2/3 receptor modulators to provide a comprehensive

overview. It should be noted that where specific data for Decoglurant is unavailable, general

methodologies and data for similar compounds or assays are provided for context.

Introduction to Decoglurant (RO4995819)
Decoglurant, also known as RO4995819, is a selective negative allosteric modulator (NAM) of

the metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2][3] Developed by Hoffmann-La

Roche, it was investigated as a potential adjunctive therapy for major depressive disorder

(MDD).[4][5] The rationale for its development was based on the growing body of evidence

implicating the glutamatergic system in the pathophysiology of depression. Specifically,

antagonism of mGlu2/3 receptors was hypothesized to produce rapid antidepressant effects.

Decoglurant progressed to Phase II clinical trials but was ultimately discontinued due to a

failure to demonstrate significant antidepressant or procognitive effects compared to placebo in

patients with partially refractory MDD.
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Mechanism of Action and Signaling Pathway
Decoglurant functions as a negative allosteric modulator, meaning it binds to a site on the

mGlu2/3 receptor that is distinct from the glutamate binding site. This binding event reduces the

affinity and/or efficacy of the endogenous ligand, glutamate, thereby decreasing the receptor's

activity.

The mGlu2 and mGlu3 receptors are G-protein coupled receptors (GPCRs) belonging to Group

II. They are primarily coupled to the Gi/o signaling pathway. Upon activation by glutamate,

these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Presynaptically,

their activation leads to an inhibition of neurotransmitter release, including glutamate itself,

acting as autoreceptors. By antagonizing these receptors, Decoglurant is expected to

disinhibit glutamate release in key brain regions, leading to downstream effects that may

underlie its putative antidepressant action.
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Caption: Simplified signaling pathway of the mGlu2/3 receptor and the inhibitory action of

Decoglurant.

Preclinical Development
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While specific quantitative data for Decoglurant's preclinical profile is not publicly available,

reports indicate it demonstrated activity in animal models of depression and cognitive

dysfunction.

In Vitro Pharmacology
Decoglurant is a negative allosteric modulator of both mGluR2 and mGluR3. The specific IC50

or Ki values, which quantify the potency of its binding and inhibitory activity at these receptors,

are not available in the reviewed literature.

In Vivo Efficacy Models
Decoglurant was reported to show efficacy in the following preclinical models:

Chronic Mild Stress (CMS) Model in Rats: This model is used to induce a state of anhedonia

in rodents, considered a core symptom of depression. Decoglurant was shown to reduce

the anhedonic index in this model.

Scopolamine-Induced Cognitive Deficit in Non-Human Primates: This model assesses

procognitive effects. Decoglurant was found to rescue scopolamine-induced attention

deficits.

Pharmacokinetics
Detailed pharmacokinetic parameters for Decoglurant in preclinical species (e.g., half-life,

bioavailability, brain penetration) are not available in the public literature.

Clinical Development
Decoglurant progressed to Phase I and Phase II clinical trials.

Phase I Studies
Several Phase I trials were conducted in healthy volunteers to assess the safety, tolerability,

and pharmacokinetics of Decoglurant.

Phase II Study (NCT01457677)
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A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate

the efficacy and safety of Decoglurant as an adjunctive treatment in patients with MDD who

had an inadequate response to ongoing treatment with selective serotonin reuptake inhibitors

(SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Table 1: Overview of the Phase II Clinical Trial (NCT01457677) of Decoglurant

Parameter Description

Trial Identifier NCT01457677

Status Completed

Indication Major Depressive Disorder (partially refractory)

Intervention
Decoglurant (5 mg, 15 mg, 30 mg daily) or

Placebo as adjunct to SSRI/SNRI

Primary Outcome

Change in Montgomery-Åsberg Depression

Rating Scale (MADRS) total score from baseline

to end of 6 weeks of treatment

Number of Participants 357

Key Findings

No significant difference between any

Decoglurant dose and placebo in reducing

MADRS scores. No significant procognitive

effects observed. The drug was generally well-

tolerated.

The study concluded that Decoglurant did not demonstrate antidepressant or procognitive

effects in this patient population. A high placebo response was noted as a potential

confounding factor.

Experimental Protocols (General Methodologies)
As specific protocols for Decoglurant are not available, the following are generalized

methodologies for the types of experiments likely conducted during its preclinical development.
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mGlu2/3 Receptor Binding Assay (General Protocol)
This type of assay is used to determine the binding affinity of a compound for its target

receptor.

Objective: To determine the IC50 and/or Ki of Decoglurant for mGlu2 and mGlu3 receptors.

Materials:

Cell membranes prepared from cell lines stably expressing human or rat mGlu2 or mGlu3

receptors.

A radiolabeled ligand that binds to the allosteric site (e.g., a tritiated NAM) or an orthosteric

antagonist radioligand (e.g., [3H]-LY341495).

Decoglurant at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM CaCl2, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of

the unlabeled test compound (Decoglurant) in the assay buffer. To determine non-specific

binding, a high concentration of a known non-radioactive ligand is used.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer

to remove any non-specifically bound radioactivity.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is the concentration of Decoglurant that inhibits 50% of the specific binding of
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the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rodents (General Protocol)
The FST is a common behavioral test used to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of Decoglurant.

Materials:

Male rats or mice.

A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C)

to a depth where the animal cannot touch the bottom or escape.

Decoglurant at various doses.

Vehicle control.

A video recording and analysis system.

Procedure:

Pre-test Session (for rats): On the first day, animals are placed in the water tank for a 15-

minute habituation session.

Test Session: 24 hours later, the animals are administered Decoglurant or vehicle. After a

set pre-treatment time (e.g., 30-60 minutes), they are placed back into the swim tank for a 5-

minute test session.

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only

minor movements to keep its head above water) is recorded and scored, typically by a

trained observer blinded to the treatment conditions or using automated software.

Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc

tests).
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Workflow for Preclinical Antidepressant Screening
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Caption: A generalized workflow for the preclinical discovery and development of an

antidepressant compound.

Conclusion and Future Directions
The development of Decoglurant (RO4995819) represents a significant effort to translate the

promising preclinical rationale for mGlu2/3 receptor antagonism into a novel therapy for

depression. Despite a sound theoretical basis and evidence of target engagement in preclinical

models, Decoglurant ultimately failed to demonstrate clinical efficacy. This outcome highlights

the challenges in translating findings from animal models of depression to human clinical

populations.

Several factors could have contributed to the clinical trial failure, including the high placebo

response rate, potential issues with patient selection, or the possibility that non-selective

antagonism of both mGlu2 and mGlu3 receptors is not the optimal therapeutic strategy. Future

research in this area may focus on developing more selective mGlu2 or mGlu3 antagonists or

identifying patient populations that are more likely to respond to this mechanism of action. The

story of Decoglurant serves as a crucial case study for drug development professionals in the

complex field of psychiatric pharmacotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of
Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in
Rodents - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-
161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy
Subjects and Its Antidepressant-Like Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b607041?utm_src=pdf-body
https://www.benchchem.com/product/b607041?utm_src=pdf-body
https://www.benchchem.com/product/b607041?utm_src=pdf-body
https://www.benchchem.com/product/b607041?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4809247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4809247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4809247/
https://www.medchemexpress.com/decoglurant.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC8832229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8832229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8832229/
https://www.researchgate.net/publication/342925417_Randomized_Double-Blind_Placebo-Controlled_Trial_of_the_mGlu23_Negative_Allosteric_Modulator_Decoglurant_in_Partially_Refractory_Major_Depressive_Disorder
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-
protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Decoglurant (RO4995819) discovery and history].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607041#decoglurant-ro4995819-discovery-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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